molecular formula C18H21N3O2 B12267596 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B12267596
M. Wt: 311.4 g/mol
InChI Key: ONTHNCGKNWXSJR-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that features a unique structure combining elements of benzodioxin and tetrahydroquinazolin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the 1,4-benzodioxin ring.

    Alkylation: The benzodioxin intermediate is then alkylated using a suitable alkylating agent to introduce the methyl group.

    Formation of the Tetrahydroquinazolin Moiety: This involves the condensation of an appropriate amine with an aldehyde or ketone to form the tetrahydroquinazolin ring.

    Coupling of the Two Moieties: The final step involves coupling the benzodioxin and tetrahydroquinazolin moieties under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide
  • N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfamide

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its combination of benzodioxin and tetrahydroquinazolin moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C18H21N3O2/c1-21(18-14-4-2-3-5-15(14)19-12-20-18)11-13-6-7-16-17(10-13)23-9-8-22-16/h6-7,10,12H,2-5,8-9,11H2,1H3

InChI Key

ONTHNCGKNWXSJR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=NC4=C3CCCC4

Origin of Product

United States

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